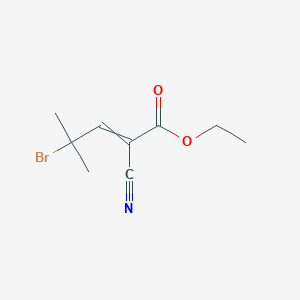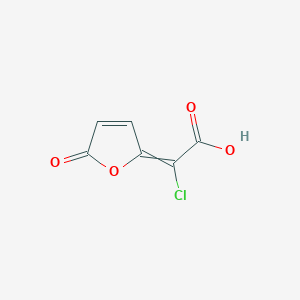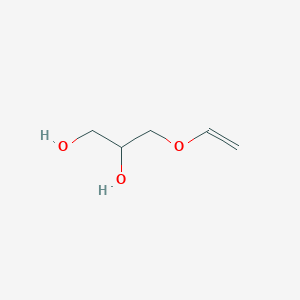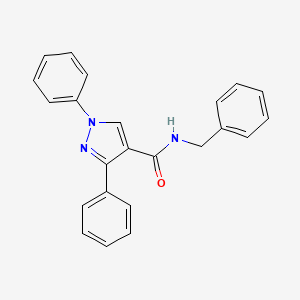
Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate is a chemical compound with the following structural formula:
CH3−C(CN)=C(Br)−COOCH2CH3
This compound belongs to the class of α,β-unsaturated esters. Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes::
- Suzuki–Miyaura Coupling:
- Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate can be synthesized via Suzuki–Miyaura cross-coupling. This reaction involves the coupling of an aryl or vinyl boronate with an organic halide (in this case, the bromide) using a palladium catalyst. The boronate reagent plays a crucial role in this process .
- The general reaction scheme is as follows:
Br-C(CN)=C(OEt)+B(pin)Pd catalystC(CN)=C(OEt)+B(pin)Br
- Here, B(pin) represents a boronate reagent (e.g., pinacol boronic ester).
- The reaction conditions are mild, making it suitable for functional group-tolerant transformations.
- While specific industrial methods for producing this compound may not be widely documented, the Suzuki–Miyaura coupling can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Reactivity: Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate is an α,β-unsaturated ester, making it susceptible to various reactions.
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
Chemistry: As a versatile building block, it participates in the synthesis of more complex molecules.
Biology and Medicine: Its derivatives may have bioactive properties, warranting further investigation.
Industry: Used in fine chemicals and pharmaceuticals.
Mécanisme D'action
- The exact mechanism of action for Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
- Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate shares similarities with other α,β-unsaturated esters, but its unique combination of functional groups sets it apart.
Remember that this compound’s properties and applications continue to be explored by researchers worldwide
Propriétés
Numéro CAS |
125001-31-2 |
|---|---|
Formule moléculaire |
C9H12BrNO2 |
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
ethyl 4-bromo-2-cyano-4-methylpent-2-enoate |
InChI |
InChI=1S/C9H12BrNO2/c1-4-13-8(12)7(6-11)5-9(2,3)10/h5H,4H2,1-3H3 |
Clé InChI |
VQLSIHKWBKBGMA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC(C)(C)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)



![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)



![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)


![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
